![molecular formula C10H12N4O5 B2576116 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine CAS No. 2415517-67-6](/img/structure/B2576116.png)
4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines with N-methyl azomethine ylide . This reaction results in the formation of a tricyclic heterosystem containing pyrrolidine and pyridine fragments .
Chemical Reactions Analysis
The compound’s reactivity arises from the presence of the electron-withdrawing 3,5-dinitropyridin-2-yl group . It can participate in various reactions, including nucleophilic aromatic substitution (SNAr). For instance, it can react with biothiols via nucleophilic attack, leading to fluorescence activation .
Physical And Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action likely involves interactions with biological thiols (biothiols), such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) . The fluorescence of the compound is quenched by the electron-withdrawing group, but biothiol-triggered nucleophilic substitution restores its fluorescence. This property makes it a potential probe for biothiol detection in cells .
properties
IUPAC Name |
4-(6-methyl-3,5-dinitropyridin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c1-7-8(13(15)16)6-9(14(17)18)10(11-7)12-2-4-19-5-3-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZJCAFUJMHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine |
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